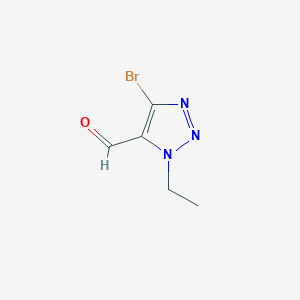
N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine is an organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a benzodioxin ring fused with an amine group and a 2-methylpropyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with a suitable benzodioxin precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels.
化学反応の分析
Types of Reactions
N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted benzodioxins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxin oxides, while reduction can produce various amine derivatives.
科学的研究の応用
N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzodioxin ring can interact with enzymes and receptors, modulating their function.
類似化合物との比較
Similar Compounds
N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine: shares similarities with other benzodioxin derivatives, such as:
Uniqueness
The unique combination of the benzodioxin ring and the 2-methylpropyl substituent in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C12H17NO2/c1-9(2)8-13-10-3-4-11-12(7-10)15-6-5-14-11/h3-4,7,9,13H,5-6,8H2,1-2H3 |
InChIキー |
CMLGOAUKNWLAEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC1=CC2=C(C=C1)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol](/img/structure/B13206124.png)

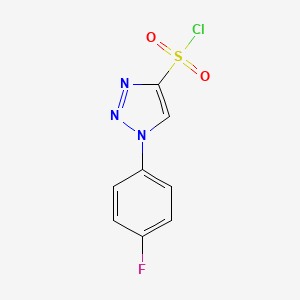

![1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid](/img/structure/B13206152.png)
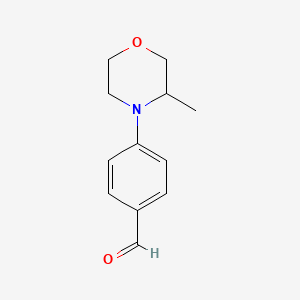
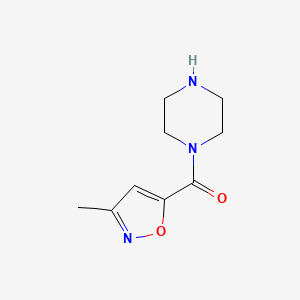
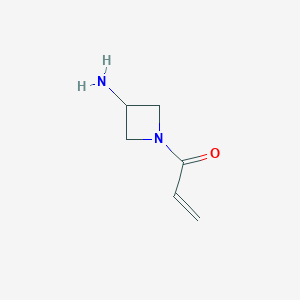
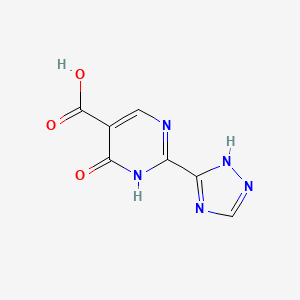
![1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B13206186.png)
![3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline](/img/structure/B13206189.png)

![1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13206196.png)
